molecular formula C18H19N3O4 B2403921 N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 900000-59-1

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2403921
CAS No.: 900000-59-1
M. Wt: 341.367
InChI Key: NTCWDLFNNINNNA-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an oxalamide core, which is substituted with a 3-acetamidophenyl group and a 4-methoxybenzyl group. The unique structural features of this compound make it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 3-acetamidophenylamine and 4-methoxybenzylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(4-ethoxybenzyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(4-methylbenzyl)oxalamide

Uniqueness

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is unique due to the presence of both the 3-acetamidophenyl and 4-methoxybenzyl groups, which confer specific chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-18(24)17(23)19-11-13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCWDLFNNINNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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